molecular formula C18H12Cl2N8O4 B11531765 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11531765
M. Wt: 475.2 g/mol
InChI Key: TVAGJCDUPSSQHY-QPJQQBGISA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including oxadiazole and benzodiazole rings, as well as nitro, amino, and hydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the oxadiazole and benzodiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include nitric acid for nitration, ammonia for amination, and various organic solvents for the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the nitro groups would yield amino derivatives .

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to involve interactions with key signaling molecules and pathways involved in cellular processes .

Properties

Molecular Formula

C18H12Cl2N8O4

Molecular Weight

475.2 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(2,4-dichloro-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H12Cl2N8O4/c19-10-6-11(20)14(28(30)31)5-9(10)7-22-24-15(29)8-27-13-4-2-1-3-12(13)23-18(27)16-17(21)26-32-25-16/h1-7H,8H2,(H2,21,26)(H,24,29)/b22-7+

InChI Key

TVAGJCDUPSSQHY-QPJQQBGISA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C4=NON=C4N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C4=NON=C4N

Origin of Product

United States

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